(S)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diol
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Overview
Description
(S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol is a chiral organic compound known for its unique structural features and significant applications in various fields of chemistry. This compound consists of two anthryl groups attached to a binaphthyl core, which imparts distinct optical and electronic properties. The presence of hydroxyl groups at the 2,2’-positions of the binaphthyl moiety further enhances its reactivity and potential for forming hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol typically involves the coupling of 9-anthraldehyde with a binaphthyl derivative. One common method includes the use of a Grignard reagent, where 9-anthraldehyde is reacted with a binaphthyl magnesium bromide under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of (S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthryl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution.
Major Products Formed
Scientific Research Applications
(S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential interactions with biological macromolecules and its role in studying chiral recognition processes.
Medicine: Explored for its potential use in drug development and as a probe for studying biological systems.
Mechanism of Action
The mechanism of action of (S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol involves its ability to interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or a chiral selector in different chemical processes. The specific pathways involved depend on the nature of the reactions and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,1’-Binaphthyl-2,2’-diol (BINOL): A widely used chiral ligand in asymmetric synthesis.
1,1’-Spirobiindane-7,7’-diol (SPINOL): Another chiral compound with applications in catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Known for its use in transition metal catalysis.
Uniqueness
(S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol is unique due to the presence of anthryl groups, which impart distinct electronic and optical properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of organic semiconductors and optoelectronic devices .
Properties
IUPAC Name |
3-anthracen-9-yl-1-(3-anthracen-9-yl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O2.H2S/c49-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)50)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44;/h1-28,49-50H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTXRBFPNYSAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=C9C=CC=CC9=CC1=CC=CC=C18)O.S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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